molecular formula C7H8ClN3 B7767358 (2-Cyanoanilino)azanium;chloride

(2-Cyanoanilino)azanium;chloride

Cat. No.: B7767358
M. Wt: 169.61 g/mol
InChI Key: RARAOLHRHJYACE-UHFFFAOYSA-N
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Description

(2-Cyanoanilino)azanium;chloride is an organic ammonium salt characterized by a 2-cyano-substituted aniline moiety protonated and paired with a chloride counterion. Its molecular formula is C₇H₇ClN₃, with a molecular weight of approximately 172.6 g/mol. The compound features three key functional groups:

  • Cyano group (-C≡N): Imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Azanium chloride (NH₃⁺Cl⁻): Enhances solubility in polar solvents due to ionic character.

Properties

IUPAC Name

(2-cyanoanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARAOLHRHJYACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Cyanoanilino)azanium;chloride with analogous azanium salts and cyanide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₇H₇ClN₃ ~172.6 Cyano, anilino, azanium chloride Aromatic ring with -C≡N substituent
(3-Phenylbutan-2-ylamino)azanium;chloride C₁₀H₁₇ClN₂ 200.71 Phenyl, secondary amine, azanium chloride Aliphatic chain with branched phenyl group
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride C₁₆H₂₆ClN₃O 335.85 Amide, dimethylanilino, azanium chloride Amide linkage, steric hindrance from methyl groups
Cyanogen chloride CNCl 61.47 Cyano, chlorine Linear triatomic structure (Cl-C≡N)
Ammonium thiocyanate NH₄SCN 76.12 Thiocyanate, ammonium Ionic solid with SCN⁻ counterion
Key Observations:

Electronic Effects: The cyano group in this compound withdraws electron density from the aromatic ring, increasing the acidity of the anilino proton compared to methyl-substituted analogs like [2-(2,6-dimethylanilino)-...] .

Solubility: Ionic azanium salts generally exhibit higher solubility in polar solvents (e.g., water, methanol) than neutral cyanides like cyanogen chloride, which is a volatile gas .

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